molecular formula C18H14BrNO3 B7686220 (2-hydroxy-6-methylquinolin-3-yl)methyl 2-bromobenzoate

(2-hydroxy-6-methylquinolin-3-yl)methyl 2-bromobenzoate

Cat. No. B7686220
M. Wt: 372.2 g/mol
InChI Key: DZSZPWBHEZWROL-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a class of organic compounds with various pharmacological activities such as antimalarial, antifungal, hypotensive, and antidepressant activity .


Synthesis Analysis

The synthesis of such compounds typically involves various chemical reactions, including nucleophilic substitution . The exact method would depend on the specific structure of the compound.


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography or electron diffraction . These techniques provide information about the arrangement of atoms in the molecule.


Chemical Reactions Analysis

The chemical reactions involving a compound can be studied using techniques such as mass spectrometry . This can provide information about the reaction mechanisms and the products formed.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its density, boiling point, and reactivity, can be determined using various analytical techniques .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicological studies. The Material Safety Data Sheet (MSDS) provides information on the potential hazards of a compound, including its toxicity, health effects, first aid measures, and disposal considerations .

properties

IUPAC Name

(6-methyl-2-oxo-1H-quinolin-3-yl)methyl 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrNO3/c1-11-6-7-16-12(8-11)9-13(17(21)20-16)10-23-18(22)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSZPWBHEZWROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=C2)COC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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